(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
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Overview
Description
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a synthetic organic molecule of interest in pharmaceutical and chemical research. It features a combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group, making it a fascinating structure for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (4-(dimethylamino)phenyl) methanol with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one under acidic conditions to form the desired methanone product. Reaction conditions typically include:
Solvents: : Dichloromethane or toluene
Catalysts: : Acidic catalysts like hydrochloric acid or sulfuric acid
Temperatures: : Usually maintained at room temperature to 80°C
Industrial Production Methods
In an industrial setting, the process is scaled up using continuous flow reactors to maintain reaction control and improve yields. Specialized equipment is used to handle the acidic and sometimes corrosive nature of the reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, especially at the dimethylamino group.
Reduction: : It can be reduced using typical hydrogenation techniques involving palladium or nickel catalysts.
Substitution: : Various substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid.
Major Products
Oxidation Products: : Often result in the formation of N-oxide derivatives.
Reduction Products: : Produce reduced forms of the fluoro-dihydrobenzo-oxazepin ring.
Substitution Products: : Lead to halogenated derivatives.
Scientific Research Applications
The compound is used extensively in:
Chemistry: : As a precursor for more complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a pharmacological agent due to its unique structure and functional groups.
Industry: : Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or interact with receptor proteins, influencing molecular pathways involved in cellular processes. The fluoro-dihydrobenzo-oxazepin structure allows it to fit into specific enzyme binding sites, affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(4-(dimethylamino)phenyl)(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(methylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[e][1,4]thiazepin-4(5H)-yl)methanone
These similar compounds share structural elements but differ in specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group makes the compound particularly unique compared to its analogs.
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Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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